5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione
Description
5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound that features both imidazolidine and tetrahydroisoquinoline moieties These structural elements are known for their significant biological activities and are often found in pharmacologically active compounds
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-3-(4-propan-2-ylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C24H27N3O3/c1-16(2)17-7-9-20(10-8-17)27-23(29)21(25-24(27)30)11-12-22(28)26-14-13-18-5-3-4-6-19(18)15-26/h3-10,16,21H,11-15H2,1-2H3,(H,25,30) |
InChI Key |
IEVNMRQIOJAFRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline moiety, which can be synthesized through the Pictet-Spengler reaction. This involves the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions .
The imidazolidine-2,4-dione core can be synthesized by the reaction of an appropriate amine with glyoxal and ammonia or a primary amine. The final step involves coupling the two moieties under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE can undergo various types of chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The imidazolidine-2,4-dione core can interact with enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and anticancer properties.
Imidazolidine-2,4-dione: Found in various pharmaceutical agents with anticonvulsant and anti-inflammatory activities.
Uniqueness
5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDINE-2,4-DIONE is unique due to the combination of the tetrahydroisoquinoline and imidazolidine-2,4-dione moieties, which confer a broad range of biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
